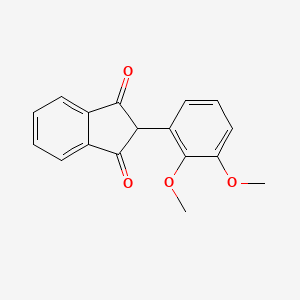

2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione

Description

Properties

Molecular Formula |

C17H14O4 |

|---|---|

Molecular Weight |

282.29 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)indene-1,3-dione |

InChI |

InChI=1S/C17H14O4/c1-20-13-9-5-8-12(17(13)21-2)14-15(18)10-6-3-4-7-11(10)16(14)19/h3-9,14H,1-2H3 |

InChI Key |

FSOSRJWLIZQODT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Core Indene-1,3-dione Synthesis

Indene-1,3-dione (indane-1,3-dione) serves as the fundamental scaffold for derivatives like 2-(2,3-dimethoxyphenyl)-1H-indene-1,3(2H)-dione. The most common synthetic approach involves:

Nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions , producing an intermediate that is subsequently hydrolyzed and decarboxylated under acidic conditions to yield indane-1,3-dione with about 50% yield over two steps.

Oxidation of indane using various oxidizing agents such as N-hydroxyphthalimide (NHPI) with tert-butyl nitrite, hydrogen peroxide with manganese catalysts, pyridinium dichromate (PCC), or sodium percarbonate. These methods generally give lower yields (17-18%) and require expensive reagents.

Self-condensation reactions of acetyl chloride with aluminum trichloride catalysis followed by cross-condensation with benzoyl chloride have also been reported to synthesize indene-1,3-dione derivatives with high yields (up to 87%).

Substituted Indene-1,3-dione Derivatives

Preparation of 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione

Synthetic Route Overview

The preparation of 2-(2,3-dimethoxyphenyl)-1H-indene-1,3(2H)-dione generally follows a Knoevenagel condensation strategy, where the indene-1,3-dione core is reacted with 2,3-dimethoxybenzaldehyde under suitable conditions to form the target compound.

Detailed Procedure

A typical synthetic procedure involves:

Starting materials : Indane-1,3-dione and 2,3-dimethoxybenzaldehyde.

Reaction conditions : The reaction is performed in an organic solvent such as ethanol, methanol, or acetonitrile, often in the presence of a base catalyst like triethylamine, sodium acetate, or potassium carbonate.

Reaction mechanism : The base deprotonates the methylene group of indane-1,3-dione, generating a nucleophilic enolate which attacks the aldehyde carbonyl carbon of 2,3-dimethoxybenzaldehyde. Subsequent elimination of water leads to the formation of the 2-(2,3-dimethoxyphenyl)-1H-indene-1,3(2H)-dione.

Purification : The product is isolated by filtration or extraction, followed by recrystallization or column chromatography to achieve high purity.

Yields : Reported yields for similar substituted indene-1,3-diones via Knoevenagel condensation range from moderate to high (50-90%), depending on reaction conditions and substituents.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Indane-1,3-dione + 2,3-dimethoxybenzaldehyde, EtOH, triethylamine, reflux | 70-85 | Typical Knoevenagel condensation; reaction time 4-6 h |

| 2 | Work-up: filtration, washing, recrystallization | - | Purification to obtain analytically pure compound |

Alternative and Advanced Synthetic Approaches

Use of Catalysts and Bases

Potassium carbonate in methanol has been reported to promote the condensation efficiently, offering yields up to 86%.

Stronger bases like sodium hydride or DBU may also be used but require careful control to avoid side reactions.

One-Pot and Microwave-Assisted Syntheses

Microwave-assisted Knoevenagel condensations have been explored for rapid synthesis of indene-1,3-dione derivatives, reducing reaction times significantly without compromising yield or purity.

One-pot procedures combining condensation and subsequent functionalization steps have been reported in the literature for related compounds but specific data for 2-(2,3-dimethoxyphenyl)-1H-indene-1,3(2H)-dione remain limited.

Analytical Characterization and Purity Assessment

Spectroscopic data : The compound’s structure is confirmed by NMR (1H and 13C), IR, and mass spectrometry. Characteristic signals include the aromatic protons of the dimethoxyphenyl group and the keto groups of the indene-1,3-dione core.

Chromatographic purity : High-performance liquid chromatography (HPLC) or column chromatography is used to assess and improve purity.

Physical data : Melting point determination and elemental analysis corroborate compound identity and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Knoevenagel condensation | Indane-1,3-dione + 2,3-dimethoxybenzaldehyde | Triethylamine, K2CO3 | Ethanol, MeOH | 70-85 | Simple, high yield, scalable | Requires purification step |

| Oxidation of indane precursor | Indane + oxidants (PCC, NHPI, H2O2/Mn) | Oxidizing agents | Various | 17-50 | Direct synthesis of core | Low yield, costly reagents |

| Self-condensation + cross-condensation | Acetyl chloride + benzoyl chloride | AlCl3 | Organic solvent | ~87 | High yield for indene-1,3-dione | Multi-step, complex setup |

| Microwave-assisted Knoevenagel | Same as Knoevenagel | Base | Solvent | Comparable | Fast reaction times | Requires microwave equipment |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Indene-Dione Derivatives

Physicochemical and Functional Properties

- Lipophilicity : The target compound has a calculated XlogP of 2.9, indicating moderate hydrophobicity, comparable to 2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione (XlogP ≈ 2.5–3.0) .

- Optical Properties: Derivatives like EA4 (2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile) exhibit strong solvatochromism, making them useful as polarity indicators .

- Biological Activity: 2-Arylidene-1-indandiones (e.g., 2-benzylidene derivatives) demonstrate antioxidant and enzyme inhibitory activities, with variations in substituents (e.g., dimethylamino groups) modulating potency .

Biological Activity

2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to synthesize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C₁₇H₁₄O₄

- Molecular Weight : 282.29 g/mol

- CAS Number : 1470-38-8

The biological activity of 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione is primarily attributed to its interaction with various molecular targets within cells. Research indicates that this compound may exert its effects through the following mechanisms:

- Inhibition of Kinases : The compound has been shown to selectively inhibit certain kinases which are crucial in cell signaling pathways related to proliferation and apoptosis. For instance, studies have indicated that it can inhibit PIM kinases and RIPK2, which are involved in cancer cell survival and inflammatory responses .

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells. This effect is beneficial for protecting against cellular damage and may contribute to its anticancer properties .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione. The compound has been tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Inhibition of cell growth |

| HCT116 (Colon Cancer) | 12.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 18.5 | Cell cycle arrest |

These results indicate that the compound can effectively reduce cell viability and induce programmed cell death in specific cancer types .

Anti-inflammatory Effects

Research has also documented the anti-inflammatory properties of this indene derivative. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. The effectiveness varies depending on the microbial strain, indicating a broad spectrum of activity .

Case Studies and Research Findings

-

Study on Anticancer Properties :

In a study published in the Journal of Natural Products, researchers evaluated the anticancer effects of several indene derivatives, including 2-(2,3-Dimethoxyphenyl)-1H-indene-1,3(2H)-dione. The study found that this compound significantly inhibited tumor growth in vivo models . -

Inflammatory Response Study :

Another investigation focused on the anti-inflammatory effects of this compound on LPS-stimulated macrophages. Results showed a marked reduction in TNF-alpha and IL-6 levels upon treatment with varying concentrations of the compound .

Q & A

Q. Basic

- ¹H/¹³C NMR : Resolves substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; carbonyl carbons at δ 180–190 ppm) .

- HRMS : Confirms molecular weight with <5 ppm error (e.g., C₂₄H₁₅NO₃: 365.10525 g/mol) .

- X-ray diffraction : Determines crystal packing and stereoelectronic effects (e.g., planar indenone core vs. twisted chromone moieties) .

What are the mechanisms underlying the photolytic degradation of indene-dione derivatives under UV irradiation?

Q. Advanced

- Radical formation : Flash photolysis in alkaline solutions generates solvated electrons (e⁻) and transient radicals (e.g., enolate or diketo radical intermediates) .

- Reaction kinetics : Rate constants for radical recombination (e.g., 10⁹ M⁻¹s⁻¹ for e⁻ scavenging) vary with solvent polarity and pH .

- Stability factors : Electron-withdrawing groups (e.g., nitro) enhance photostability, while electron-donating groups (e.g., methoxy) accelerate degradation .

How does the substitution pattern on the phenyl ring affect physicochemical properties?

Q. Basic

- Hydrogen bonding : Methoxy groups increase hydrogen-bond acceptor count (e.g., from 2 to 4), enhancing solubility in polar solvents .

- Lipophilicity : Halogen substituents (e.g., bromine) raise logP (e.g., 3.9 to 4.6), favoring membrane permeability .

- Steric effects : Bulky substituents (e.g., naphthoyl) reduce rotational freedom (≤1 rotatable bond), stabilizing planar conformations .

What strategies enable regioselective functionalization at the C2 position of indene-dione scaffolds?

Q. Advanced

- Directed acylation : Use of Me₂PhP as a transient directing group ensures >90% selectivity for C2 acylation over C1/C3 positions .

- Microwave-assisted synthesis : Accelerates reaction rates (e.g., 0.5 h vs. 2 h) while maintaining regioselectivity in THF .

- Protecting groups : Temporary protection of the diketone moiety (e.g., silylation) prevents side reactions during electrophilic substitution .

How do solvent polarity and pH influence the tautomeric equilibrium of indene-dione derivatives?

Q. Advanced

- Tautomeric forms : In polar solvents (e.g., ethanol), the enolate form dominates at high pH (>10), while the diketo form prevails in nonpolar solvents (e.g., cyclohexane) .

- Spectroscopic shifts : UV-Vis spectra show λmax shifts (e.g., 450 → 500 nm) correlating with enol ↔ keto transitions .

- Reactivity implications : The enolate form exhibits higher nucleophilicity, facilitating Michael additions in multicomponent reactions .

What are the challenges in crystallizing indene-dione derivatives, and how are they addressed?

Q. Advanced

- Polymorphism : Multiple crystal forms arise from flexible substituents (e.g., methoxy groups). SHELXL refinement resolves ambiguities via Hirshfeld surface analysis .

- Solvent selection : Low-boiling solvents (e.g., acetone) reduce inclusion defects, while slow evaporation improves monoclinic packing .

- Hydrogen-bond networks : Strong O–H∙∙∙O interactions stabilize lattice structures, as confirmed by X-ray data (e.g., d = 1.8–2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.